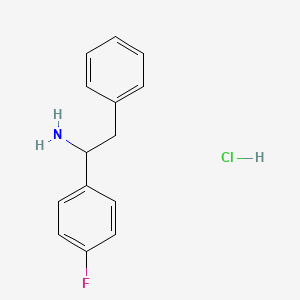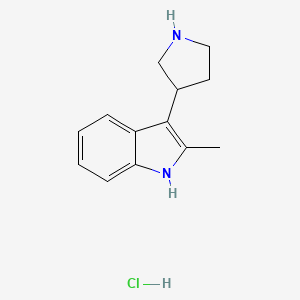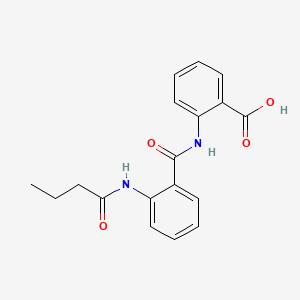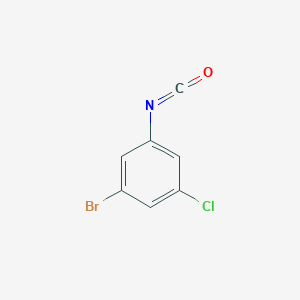
1-Bromo-3-chloro-5-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-5-isocyanatobenzene is an organic compound with the molecular formula C7H3BrClNO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isocyanate groups at the 1, 3, and 5 positions, respectively
Méthodes De Préparation
The synthesis of 1-Bromo-3-chloro-5-isocyanatobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-chloro-5-isocyanatobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure selective substitution at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Bromo-3-chloro-5-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-methoxy-3-chloro-5-isocyanatobenzene.
Applications De Recherche Scientifique
1-Bromo-3-chloro-5-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology and Medicine: The compound can be used to modify biomolecules, such as proteins, through the isocyanate group. This allows for the study of protein function and interactions.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity makes it suitable for creating compounds with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-5-isocyanatobenzene depends on the specific reaction it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms stabilize the intermediate, facilitating the substitution process . The isocyanate group can react with nucleophiles to form stable urea derivatives, which can further participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloro-5-isocyanatobenzene can be compared with other similar compounds, such as:
1-Bromo-3-chloro-5-fluorobenzene: This compound has a fluorine atom instead of an isocyanate group.
1-Bromo-3-chloro-5-nitrobenzene: The nitro group is a strong electron-withdrawing group, making this compound more reactive in electrophilic aromatic substitution reactions.
1-Bromo-3-chloro-5-methylbenzene: The methyl group is an electron-donating group, which affects the compound’s reactivity differently compared to the isocyanate group.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C7H3BrClNO |
|---|---|
Poids moléculaire |
232.46 g/mol |
Nom IUPAC |
1-bromo-3-chloro-5-isocyanatobenzene |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |
Clé InChI |
IMMBDUVSAWYRFU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Br)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13520417.png)
![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
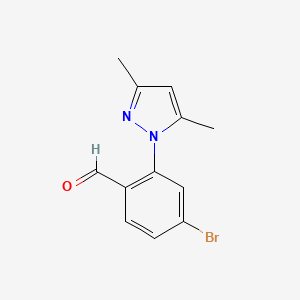
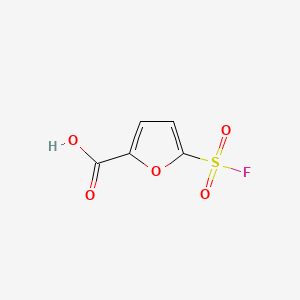
![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)
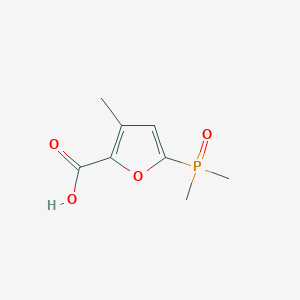
amino}pyridine-3-carboxylic acid](/img/structure/B13520447.png)
